molecular formula C14H28 B162980 n-Octylcyclohexane CAS No. 1795-15-9

n-Octylcyclohexane

Cat. No.: B162980
CAS No.: 1795-15-9
M. Wt: 196.37 g/mol
InChI Key: FBXWCEKQCVOOLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Octylcyclohexane: is an organic compound with the molecular formula C14H28 . It is also known by other names such as 1-Cyclohexyloctane and n-n-Octylcyclohexane . This compound is characterized by a cyclohexane ring attached to an octyl group, making it a long-chain alkylcycloalkane. It is a colorless to pale yellow liquid that is insoluble in water but soluble in organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: n-Octylcyclohexane can be synthesized through the hydrogenation of 1-octylbenzene . This process involves the catalytic hydrogenation of the benzene ring in the presence of a suitable catalyst such as platinum or nickel under high pressure and temperature .

Industrial Production Methods: In industrial settings, octylcyclohexane is typically produced by the alkylation of cyclohexane with octyl halides in the presence of a Lewis acid catalyst such as aluminum chloride . This method allows for the efficient production of octylcyclohexane on a large scale .

Chemical Reactions Analysis

Types of Reactions: n-Octylcyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

n-Octylcyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of octylcyclohexane involves its interaction with various molecular targets and pathways. Due to its hydrophobic nature, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems where it can facilitate the transport of hydrophobic drugs across cell membranes .

Comparison with Similar Compounds

Uniqueness: n-Octylcyclohexane is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This makes it more suitable for specific applications such as in the production of high-performance lubricants and as a solvent for hydrophobic compounds .

Properties

IUPAC Name

octylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h14H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXWCEKQCVOOLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061972
Record name Cyclohexane, octyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [TCI America MSDS]
Record name Octylcyclohexane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13442
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1795-15-9
Record name Octylcyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1795-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octylcyclohexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octylcyclohexane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174942
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexane, octyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexane, octyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octylcyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.702
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OCTYLCYCLOHEXANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN5PG18MPD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
n-Octylcyclohexane
Reactant of Route 2
Reactant of Route 2
n-Octylcyclohexane
Reactant of Route 3
Reactant of Route 3
n-Octylcyclohexane
Reactant of Route 4
n-Octylcyclohexane
Reactant of Route 5
Reactant of Route 5
n-Octylcyclohexane
Reactant of Route 6
Reactant of Route 6
n-Octylcyclohexane
Customer
Q & A

Q1: What is the role of octylcyclohexane in studying hydroisomerization and hydrocracking reactions?

A1: Octylcyclohexane serves as a model compound to study the behavior of naphthenes in hydroconversion processes [, ]. Researchers use it to understand how the structure of molecules with both cyclic and linear components influences their reactivity in the presence of catalysts and hydrogen.

Q2: How does the presence of a long alkyl chain in octylcyclohexane impact its hydrocracking selectivity compared to n-alkanes?

A2: Research suggests that the cracking selectivity of octylcyclohexane is less sensitive to the metal-acid balance of the catalyst compared to n-alkanes []. This difference arises from the presence of the cyclohexane ring, influencing the molecule's interaction with the catalyst's active sites.

Q3: Can you elaborate on the analytical techniques used to study the complex reaction products of octylcyclohexane hydroconversion?

A3: The hydroconversion of octylcyclohexane generates a complex mixture of products. To analyze these products, researchers employ advanced techniques like two-dimensional gas chromatography (GCxGC) coupled with flame ionization and mass spectrometry detectors []. This approach enables the separation and identification of hundreds of compounds, allowing for a comprehensive understanding of the reaction pathways.

Q4: Beyond its use in catalytic studies, what other applications does octylcyclohexane have?

A4: Octylcyclohexane has been identified as a potential volatile marker for monitoring the maturation of strawberry fruits []. Its concentration, along with other volatile compounds, changes throughout the ripening process, offering a potential tool for determining optimal harvest time.

Q5: Has octylcyclohexane been found in any natural sources?

A5: Yes, octylcyclohexane has been identified as a constituent of the metabolite profile of Fusarium solani, an endophytic fungus isolated from the bark of the Himalayan yew (Taxus baccata) []. This finding highlights the potential for discovering novel bioactive compounds from natural sources.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.